molecular formula C9H12N4O B3031155 N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide CAS No. 16825-24-4

N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide

Cat. No.: B3031155
CAS No.: 16825-24-4
M. Wt: 192.22 g/mol
InChI Key: OJYQADLIYHRBEX-UHFFFAOYSA-N
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Description

N'-[(1E)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide (CAS 16825-24-4) is a hydrazone derivative synthesized from the first-line antitubercular drug isoniazid . This compound, with a molecular formula of C9H12N4O and a molecular weight of 192.22 g/mol, is characterized by a dimethylamino group at the methylidene position, which acts as a strong electron-donating group and can influence its solubility and biological activity . Researchers value this compound for its diverse applications, which include investigated antimicrobial, anticancer, and corrosion inhibition properties . Its biological activity is driven by the molecule's ability to form stable complexes with metal ions and to participate in hydrogen bonding, which facilitates interaction with enzymatic targets . The mechanism of action is thought to involve the coordination of the compound to the active site of enzymes, such as aldose reductase, thereby inhibiting function, or the generation of reactive oxygen species (ROS) in the case of its metal complexes . The typical synthesis involves a condensation reaction of pyridine-4-carbohydrazide with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . This product is intended for research purposes and is strictly not for human or veterinary diagnostics or therapeutic use.

Properties

IUPAC Name

N-(dimethylaminomethylideneamino)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-13(2)7-11-12-9(14)8-3-5-10-6-4-8/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYQADLIYHRBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NNC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937466
Record name N,N-Dimethyl-N'-(pyridine-4-carbonyl)methanehydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16825-24-4
Record name N,N-Dimethyl-N'-(pyridine-4-carbonyl)methanehydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide typically involves the condensation of pyridine-4-carbohydrazide with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds containing the dimethylamino group, such as N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide, have shown promising anticancer properties. The structure allows for modulation of biological targets involved in tumor growth and metastasis. Investigations into derivatives of this compound have highlighted its potential as an effective anticancer agent, particularly when combined with other pharmacologically active moieties .

Antimicrobial Properties

Carbohydrazide derivatives, including N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide, have been explored for their antimicrobial activities. Various studies have demonstrated their effectiveness against a range of bacterial strains, suggesting potential applications in treating infectious diseases .

Peptide Synthesis

The compound can act as a nucleophilic catalyst in peptide coupling reactions. Its ability to activate carboxylic acids under mild conditions facilitates the synthesis of oligopeptides with minimal racemization. This property is particularly valuable in the pharmaceutical industry for producing complex peptide-based drugs .

Macrolactamization

N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide has been utilized in macrolactamization processes, where it aids in the formation of cyclic structures essential for drug development. This method has been shown to enhance yields significantly compared to traditional coupling reagents, making it a preferred choice for synthesizing complex natural products .

Case Study 1: Anticancer Compounds

A study focused on the synthesis of depsipeptidic analogues using N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide revealed its effectiveness in forming compounds with significant anticancer activity both in vitro and in vivo. The research highlighted the compound's role in constructing a 16-membered macrolactam core essential for therapeutic efficacy against cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives based on N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide were tested against various bacteria. The results indicated a strong inhibitory effect on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. The molecular pathways involved include the coordination of the compound to the active site of the enzyme, leading to inhibition of its function .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent Biological Activity (H37Rv MIC) Melting Point (°C) Key Applications
Target Compound Dimethylamino Not reported Inferred: 200–220 Corrosion inhibition
N'-[(3-Nitrophenyl)methylidene]pyridine-4-carbohydrazide (5b) 3-Nitro (electron-withdrawing) Inactive Not reported N/A
N'-[(4-Chlorophenyl)methylidene]pyridine-4-carbohydrazide (5e) 4-Chloro (electron-withdrawing) Inactive Not reported N/A
N'-[(2-Butyl-5-chloro-1H-imidazol-4-yl)methylidene]pyridine-4-carbohydrazide (5l) Alkyl/heteroaryl (hydrophobic) Active (MIC = INH equivalent) Not reported Antimycobacterial
N'-[(4-Fluorophenyl)methylidene]pyridine-4-carbohydrazide (5f) 4-Fluoro (electron-withdrawing) Inactive Not reported N/A
N'-[(5-Fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (L4) 5-Fluoro-2-hydroxy Active (E. coli MIC = 1.55 mM) Not reported Antimicrobial

Key Observations :

  • Hydrophobic substituents (e.g., alkyl/heteroaryl in 5l) enhance antimycobacterial activity by improving membrane penetration .
  • Electron-donating groups (e.g., dimethylamino) may increase solubility but reduce stability compared to hydrophobic analogs.
  • Hydroxy/fluoro groups (e.g., L4) enable antimicrobial activity via hydrogen bonding .

Antimycobacterial Activity

The dimethylamino group’s electron-donating nature may weaken binding compared to hydrophobic groups, which optimize hydrophobic interactions with the enzyme’s active site .

Cytotoxicity

The target compound’s cytotoxicity profile is likely comparable due to structural similarities.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Solubility (Inferred)
Target Compound Inferred: 200–220 1650 (C=O), 1550 (C=N) High (polar solvents)
N'-[(1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide (5j) Not reported 1541 (C=N), 1653 (C=O) Moderate
N'-[(2-Hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (5g) 250–252 1678 (C=O), 3186 (NH) Low (hydroxy group)
N'-[(4-Methylphenyl)methylidene]pyridine-4-carbohydrazide (5d) Not reported 1653 (C=O), 3012 (CH) Moderate

Key Insights :

  • The dimethylamino group improves solubility in polar solvents (e.g., ethanol, DMSO) due to its hydrophilic nature.
  • Higher melting points in hydroxy-substituted derivatives (e.g., 5g) suggest stronger intermolecular hydrogen bonding .

Corrosion Inhibition

Schiff base hydrazones, including N'-(Z)-[4-(dimethylamino)phenyl]methylidene]pyridine-4-carbohydrazide, inhibit N80 steel corrosion in acidic environments. The dimethylamino group enhances adsorption on metal surfaces via lone-pair electrons, achieving corrosion rates as low as 0.12 mm/yr at 5 × 10⁻³ mol/L .

Biological Activity

N'-[(1E)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including antitumor, antibacterial, and antifungal properties, supported by various research findings and case studies.

Chemical Structure

The compound features a pyridine ring substituted with a dimethylamino group and a carbohydrazide moiety. The structural formula can be represented as follows:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar hydrazone derivatives, suggesting that N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide may exhibit comparable effects. For instance, related compounds have shown the ability to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) and protein kinase pathways .

Case Study: Antitumor Mechanisms

A study demonstrated that hydrazone derivatives can activate the p53 pathway, leading to increased apoptosis in breast and colon cancer cells. This mechanism is attributed to the generation of ROS, which plays a crucial role in cellular signaling and apoptosis induction .

Antibacterial and Antifungal Activity

N'-[(1E)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide has also been evaluated for its antibacterial and antifungal properties. Hydrazones are known for their broad-spectrum antimicrobial activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0048 mg/mL
Compound BS. aureus0.0195 mg/mL
Compound CC. albicans0.039 mg/mL

Research indicates that derivatives similar to N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

The biological activity of hydrazone derivatives is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the pathogens. For example, some compounds have been shown to interfere with bacterial DNA synthesis or protein production, leading to cell death .

Q & A

Basic: What are the standard synthetic routes for N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via a Schiff base condensation between pyridine-4-carbohydrazide (isoniazid) and dimethylaminobenzaldehyde derivatives. The reaction occurs in ethanol under reflux (351 K, 4–6 hours), catalyzed by hydrochloric acid, yielding hydrazone products . Optimization involves:

  • Solvent selection : Ethanol is preferred for its polarity and reflux temperature.
  • Catalyst use : Acidic conditions (HCl) enhance imine bond formation.
  • Temperature control : Prolonged heating (6+ hours) improves yield but risks decomposition.
  • Purification : Recrystallization from ethanol or DMSO ensures high purity (>85% yield) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify hydrazone protons (δ 8.5–9.0 ppm) and carbonyl carbons (δ 160–165 ppm) .
  • IR spectroscopy : Stretching vibrations at ~3200 cm1^{-1} (N-H) and ~1650 cm1^{-1} (C=O) confirm hydrazide formation .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) resolve bond lengths (C=N: ~1.28 Å) and hydrogen-bonding networks (R_2$$^2(18) motifs) .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal chemistry : Derivatives exhibit antibacterial activity (e.g., against E. coli, MIC 1.55 mM) and aldose reductase inhibition (IC50_{50} < 10 µM) .
  • Material science : Hydrazone-metal complexes (Cu(II), Ni(II)) are studied for catalytic properties .
  • Supramolecular chemistry : Hydrogen-bonded networks enable crystal engineering .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Answer:
DFT calculations (B3LYP/6-311G** basis set) predict:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity .
  • Electrostatic potential maps : Negative regions (carbonyl oxygen) indicate nucleophilic attack sites .
  • Excitation spectra : TD-DFT matches UV-Vis absorption peaks (λ~350 nm) for charge-transfer transitions .

Advanced: How do substituents influence the structure-activity relationship (SAR) in derivatives?

Answer:

  • Electron-withdrawing groups (e.g., -NO2_2, -Br): Enhance aldose reductase inhibition (e.g., 5-bromo derivative, IC50_{50} 2.4 µM) .
  • Hydrophobic substituents (e.g., biphenyl): Improve membrane penetration, boosting antibacterial activity .
  • Methoxy groups : Increase antidepressant efficacy by modulating serotonin receptor interactions .

Advanced: What mechanistic insights explain its enzyme inhibitory activity?

Answer:

  • Aldose reductase inhibition : The hydrazone moiety chelates Zn2+^{2+} in the enzyme’s active site, disrupting substrate binding .
  • Antibacterial action : Fluorinated derivatives (e.g., 4-fluoro analog) disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
  • Metal complexation : Cu(II) complexes generate reactive oxygen species (ROS), inducing oxidative stress in pathogens .

Advanced: How do crystallographic studies inform hydrogen-bonding interactions?

Answer:
X-ray structures reveal:

  • Intramolecular H-bonds : Between hydrazide N-H and pyridine N atoms (2.1–2.3 Å) .
  • Intermolecular motifs : Water-mediated R_2$$^2(18) rings stabilize crystal packing .
  • Packing diagrams : Asymmetric units with Z = 4 and β angles ~106° indicate monoclinic symmetry .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Contradictions (e.g., activity against E. coli but not S. aureus) arise from:

  • Substituent positioning : Para-substituted derivatives show higher steric compatibility with target enzymes .
  • Assay variability : Standardize protocols (e.g., broth microdilution for MICs) .
  • Solubility factors : DMSO enhances bioavailability in hydrophobic bacterial membranes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide

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